molecular formula C10H12N4O B3348282 9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 16347-32-3

9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No.: B3348282
CAS No.: 16347-32-3
M. Wt: 204.23 g/mol
InChI Key: LJXYKPCGNZYRFJ-UHFFFAOYSA-N
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Description

9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a purine base modified with a tetrahydro-2H-pyran ring, which enhances its chemical properties and potential applications. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves the modification of a purine base at the N9 position. One common method includes the reaction of adenine with a pre-formed activated alkene derived from tetrahydropyran. This process is optimized to ensure regioselectivity and the correct formation of the tetrahydro-2H-pyran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced purification methods like chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine base.

Scientific Research Applications

9-(tetrahydro-2H-pyran-2-yl)-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The tetrahydro-2H-pyran ring enhances the compound’s ability to cross cellular membranes, improving its bioavailability . This modification allows the compound to effectively modulate enzymatic activities and interfere with cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(tetrahydro-2H-pyran-2-yl)-9H-purine stands out due to its unique combination of a purine base with a tetrahydro-2H-pyran ring. This structure enhances its chemical stability, bioavailability, and potential for various applications in scientific research and industry.

Properties

IUPAC Name

9-(oxan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-4-15-9(3-1)14-7-13-8-5-11-6-12-10(8)14/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXYKPCGNZYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=CN=CN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541442
Record name 9-(Oxan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16347-32-3
Record name 9-(Oxan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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